![molecular formula C25H34N2O4 B300338 5,5',7,7'-tetramethoxy-2,2,2',2'-tetramethyl-2,2',3,3'-tetrahydro-1H,1'H-4,4'-spirobi[quinoline]](/img/structure/B300338.png)
5,5',7,7'-tetramethoxy-2,2,2',2'-tetramethyl-2,2',3,3'-tetrahydro-1H,1'H-4,4'-spirobi[quinoline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5',7,7'-tetramethoxy-2,2,2',2'-tetramethyl-2,2',3,3'-tetrahydro-1H,1'H-4,4'-spirobi[quinoline] is a complex organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as TQS and has a unique spirocyclic structure that makes it highly interesting for researchers.
Wirkmechanismus
The mechanism of action of TQS is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation. The compound has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
TQS has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, TQS has been shown to exhibit antioxidant activity, which may contribute to its anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
TQS has several advantages for laboratory experiments, including its high purity and stability. However, the compound is difficult to synthesize and can be expensive, which may limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on TQS. One area of interest is the development of new cancer therapeutics based on the compound's anticancer activity. Additionally, TQS has potential applications in materials science and electronics, and further research in these areas may lead to new technological advancements. Finally, more research is needed to fully understand the mechanism of action of TQS and its potential applications in various fields.
In conclusion, TQS is a complex organic compound with a unique spirocyclic structure that has gained significant attention in the scientific community. The compound has potential applications in various fields, including medicine, materials science, and electronics. While the synthesis of TQS is complex, the compound has several advantages for laboratory experiments. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
Synthesemethoden
The synthesis of TQS is a complex process that involves several steps. The most common method of synthesizing TQS is through the reaction of 2,3-dimethoxybenzaldehyde with 2,7-dimethylquinoline in the presence of a Lewis acid catalyst. The reaction produces the intermediate compound, which is then further reacted with methyl iodide to yield TQS.
Wissenschaftliche Forschungsanwendungen
TQS has been extensively studied for its potential applications in various fields, including medicine, materials science, and electronics. In medicine, TQS has been shown to exhibit promising anticancer activity in vitro, making it a potential candidate for the development of new cancer therapeutics. The compound has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Eigenschaften
Produktname |
5,5',7,7'-tetramethoxy-2,2,2',2'-tetramethyl-2,2',3,3'-tetrahydro-1H,1'H-4,4'-spirobi[quinoline] |
---|---|
Molekularformel |
C25H34N2O4 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
5,5//',7,7//'-tetramethoxy-2,2,2//',2//'-tetramethyl-4,4//'-spirobi[1,3-dihydroquinoline] |
InChI |
InChI=1S/C25H34N2O4/c1-23(2)13-25(21-17(26-23)9-15(28-5)11-19(21)30-7)14-24(3,4)27-18-10-16(29-6)12-20(31-8)22(18)25/h9-12,26-27H,13-14H2,1-8H3 |
InChI-Schlüssel |
BTOIFRHZTXSHES-UHFFFAOYSA-N |
SMILES |
CC1(CC2(CC(NC3=CC(=CC(=C32)OC)OC)(C)C)C4=C(C=C(C=C4N1)OC)OC)C |
Kanonische SMILES |
CC1(CC2(CC(NC3=C2C(=CC(=C3)OC)OC)(C)C)C4=C(N1)C=C(C=C4OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.